Welcome to the BenchChem Online Store!
molecular formula C8H10N2S2 B1275149 Benzyl hydrazinecarbodithioate CAS No. 13331-31-2

Benzyl hydrazinecarbodithioate

Cat. No. B1275149
M. Wt: 198.3 g/mol
InChI Key: XDAPOZNYUAPWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04298749

Procedure details

At room temperature, 47 g of methyl 2-chloroacetate is added to a solution of 55 g of dithiocarbazic acid-S-benzyl ester in 250 ml of tetrahydrofuran. After stirring for 16 hours at room temperature, the precipitated solids mixture is filtered and washed with diethyl ether, and the residue is stirred into 200 ml of 12% strength ammonia solution. The product has the sulfur removed from it by extraction with methylene chloride. After drying over sodium sulfate, the methylene chloride is distilled off and the solid which remains is recrystallized from ethyl acetate. Melting point: 109°-110° C.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O:5][CH3:6])=[O:4].[CH2:7]([S:14][C:15](=S)[NH:16][NH2:17])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O1CC[CH2:21][CH2:20]1>>[CH2:7]([S:14][C:15]1[C:2]([C:3]([O:5][CH3:6])=[O:4])=[C:20]([CH3:21])[NH:17][N:16]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC(NN)=S
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solids mixture is filtered
WASH
Type
WASH
Details
washed with diethyl ether
STIRRING
Type
STIRRING
Details
the residue is stirred into 200 ml of 12% strength ammonia solution
CUSTOM
Type
CUSTOM
Details
removed from it by extraction with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the methylene chloride is distilled off
CUSTOM
Type
CUSTOM
Details
the solid which remains is recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C1=CC=CC=C1)SC1=NNC(=C1C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.